molecular formula C11H9NO2 B1507219 8-Methylquinoline-7-carboxylic acid CAS No. 204782-99-0

8-Methylquinoline-7-carboxylic acid

Cat. No. B1507219
Key on ui cas rn: 204782-99-0
M. Wt: 187.19 g/mol
InChI Key: NBITZNUMCXMLHB-UHFFFAOYSA-N
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Patent
US07396849B2

Procedure details

A mixture of 3-amino-2-methylbenzoic acid (Intermediate M1) (6.06 g, 39.6 mmol) (commercially available from Aldrich) and arsenic acid (H5As3O10) 7.43 g (commercially available from VWR/ALFA) in glycerol (5.8 mL, 79.2 mmol), and sulfuric acid (9 mL) was heated to 160° C. for 5 h. The mixture was cooled to rt, diluted with water and filtered through a bed of diatomaceous earth. The pH was adjusted to pH 6-7 with 2 M NaOH. The aqueous layer was exhaustively extracted with CHCl3:MeOH (3:1). The organic fractions were pooled and evaporated under vacuum to give a solid. This solid was titurated with CHCl3, and collected on a glass frit. The solid material was washed with hexanes and dried under high vacuum to give a pure solid, 8-methylquinoline-7-carboxylic acid (Intermediate M2) 3.86 g (51%).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[As](=O)(O)(O)O.O[CH2:18][CH:19]([CH2:21]O)O.S(=O)(=O)(O)O>O.C(Cl)(Cl)Cl>[CH3:11][C:3]1[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[C:10]2[C:2]=1[N:1]=[CH:21][CH:19]=[CH:18]2

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
7.43 g
Type
reactant
Smiles
[As](O)(O)(O)=O
Name
Quantity
5.8 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a bed of diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was exhaustively extracted with CHCl3:MeOH (3:1)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
collected on a glass frit
WASH
Type
WASH
Details
The solid material was washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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